molecular formula C17H24Cl2N4O2 B11001280 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11001280
M. Wt: 387.3 g/mol
InChI Key: SXFLYXHOIKEAGS-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and 2-methylpropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24Cl2N4O2

Molecular Weight

387.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(2-methylpropylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H24Cl2N4O2/c1-12(2)10-20-16(24)11-21-17(25)23-7-5-22(6-8-23)13-3-4-14(18)15(19)9-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

SXFLYXHOIKEAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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